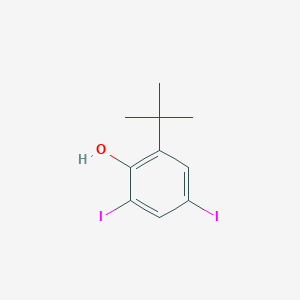

2-(Tert-butyl)-4,6-diiodophenol

Description

BenchChem offers high-quality 2-(Tert-butyl)-4,6-diiodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butyl)-4,6-diiodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWFFORDEDWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437923 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60803-26-1 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(Tert-butyl)-4,6-diiodophenol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(tert-butyl)-4,6-diiodophenol. As a sterically hindered, polyhalogenated phenol, this compound presents a unique combination of functionalities that make it a valuable building block in advanced organic synthesis and a scaffold of interest for medicinal chemistry. This document delves into its physicochemical characteristics, spectroscopic signature, and reactivity profile, with a particular focus on its utility in modern cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging the potential of this versatile molecule.

Introduction: A Molecule of Strategic Importance

2-(tert-butyl)-4,6-diiodophenol is an aromatic organic compound characterized by a phenol backbone substituted with a bulky tert-butyl group at the ortho position and two iodine atoms at the para and the other ortho positions. This unique substitution pattern imparts a fascinating set of chemical properties. The sterically demanding tert-butyl group influences the reactivity of the adjacent hydroxyl group and the aromatic ring, while the two carbon-iodine bonds serve as highly versatile synthetic handles for the construction of more complex molecular architectures.

The presence of iodine atoms, which are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, positions this molecule as a key intermediate for the synthesis of polysubstituted aromatic compounds.[1] Furthermore, the hindered phenolic moiety is a well-known structural motif in antioxidants and other biologically active molecules, suggesting potential applications in the development of novel therapeutic agents.[2][3] This guide aims to provide a detailed exploration of these features, offering both foundational knowledge and practical insights for its application in a research and development setting.

Synthesis and Purification

The most direct and logical route to 2-(tert-butyl)-4,6-diiodophenol is through the electrophilic iodination of its precursor, 2-(tert-butyl)phenol. The hydroxyl and tert-butyl groups are ortho- and para-directing, and the inherent steric hindrance of the tert-butyl group helps to direct the incoming electrophiles to the available 4 and 6 positions. Several iodinating systems can be employed for this transformation, with N-iodosuccinimide (NIS) in the presence of an acid catalyst, or a combination of molecular iodine with a suitable oxidizing agent, being common choices.[4][5]

Causality in Reagent Selection

The choice of the iodinating agent is critical for achieving high yields and selectivity.

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of an electrophilic iodine atom ("I+").[4] Its reaction is often catalyzed by a protic or Lewis acid, which activates the NIS, making it a more potent electrophile. This method offers the advantage of relatively simple reaction conditions and workup.

-

Iodine (I₂) and an Oxidizing Agent: Molecular iodine itself is not sufficiently electrophilic to readily iodinate the phenol. An oxidizing agent, such as hydrogen peroxide or iodic acid, is required to oxidize I₂ to a more reactive iodinating species, believed to be the hypoiodous acid (HOI) or the iodine cation (I+).[6][7] This in-situ generation of the active electrophile can be a cost-effective and environmentally benign approach.

The following diagram illustrates the general workflow for the synthesis of 2-(tert-butyl)-4,6-diiodophenol.

Caption: General workflow for the synthesis of 2-(tert-butyl)-4,6-diiodophenol.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on the iodination of phenols using N-iodosuccinimide.[4]

-

Reaction Setup: To a solution of 2-(tert-butyl)phenol (1.0 eq.) in acetonitrile (0.2 M), add N-iodosuccinimide (2.2 eq.).

-

Initiation: Cool the mixture to 0 °C in an ice bath and add trifluoroacetic acid (0.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS and iodine.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(tert-butyl)-4,6-diiodophenol as a solid.

Physicochemical and Spectroscopic Properties

The structural features of 2-(tert-butyl)-4,6-diiodophenol dictate its physical and spectroscopic properties.

Physicochemical Data

| Property | Value | Source/Reference |

| CAS Number | 60803-26-1 | |

| Molecular Formula | C₁₀H₁₂I₂O | |

| Molecular Weight | 402.01 g/mol | |

| Appearance | Expected to be a white to off-white or pale yellow solid | Inferred from similar iodinated phenols |

| Melting Point | Not reported, but expected to be significantly higher than 2-tert-butylphenol due to increased molecular weight and symmetry | General chemical principles |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water | Inferred from structure |

| Storage | Store in a cool, dry, dark place. Stable under recommended storage conditions, but aryl iodides can be light-sensitive.[8] | [8] |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (2H): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C5 will likely appear as a doublet, coupled to the proton at C3. The proton at C3 will also be a doublet. The electron-withdrawing effect of the iodine atoms will shift these protons downfield compared to the starting 2-tert-butylphenol.

-

Hydroxyl Proton (1H): A broad singlet is expected for the phenolic -OH group, typically in the range of δ 5.0-6.0 ppm. Its chemical shift can be concentration-dependent.

-

tert-Butyl Protons (9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region, likely around δ 1.4-1.5 ppm.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 80-160 ppm).

-

The carbons bearing the iodine atoms (C4 and C6) will be significantly shifted upfield to around δ 80-95 ppm due to the heavy atom effect.

-

The carbon attached to the hydroxyl group (C1) will be downfield, around δ 150-155 ppm.

-

The carbon bearing the tert-butyl group (C2) will also be downfield, around δ 140-145 ppm.

-

The remaining CH carbons (C3 and C5) will appear in the δ 130-140 ppm range.

-

-

tert-Butyl Carbons (2C): Two signals are expected for the tert-butyl group: a quaternary carbon around δ 35 ppm and the three methyl carbons around δ 30 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[12]

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) from the tert-butyl group.[13]

-

C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.[14]

-

C-I Stretch: Typically found in the far-infrared region (below 600 cm⁻¹), which may not be observed on standard mid-IR spectrophotometers.

3.2.4. Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 402.

-

Isotope Pattern: The presence of two iodine atoms will not result in a complex isotope pattern as iodine is monoisotopic (¹²⁷I).

-

Fragmentation: Key fragmentation pathways would include:

Reactivity and Synthetic Applications

The synthetic utility of 2-(tert-butyl)-4,6-diiodophenol is primarily derived from the reactivity of its C-I bonds in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides, allowing for oxidative addition to low-valent transition metal centers under relatively mild conditions.[8]

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for a variety of palladium-catalyzed reactions, enabling the sequential or simultaneous formation of new carbon-carbon or carbon-heteroatom bonds at the 4 and 6 positions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[16]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The differential reactivity of the two C-I bonds (the C4-I bond being less sterically hindered than the C6-I bond) may allow for selective, stepwise functionalization under carefully controlled conditions, further enhancing its synthetic value.

The following diagram illustrates a representative Sonogashira coupling reaction at the less hindered C4 position.

Caption: Sonogashira coupling of 2-(tert-butyl)-4,6-diiodophenol.

Detailed Experimental Protocol: Selective Sonogashira Coupling (Exemplary)

This protocol is a representative procedure for the selective Sonogashira coupling at the less sterically hindered 4-position.[17]

-

Reaction Setup: To a Schlenk flask, add 2-(tert-butyl)-4,6-diiodophenol (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Addition of Reagents: Add degassed triethylamine (3.0 eq.) followed by the terminal alkyne (1.1 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

Workup: After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 4-alkynyl-2-(tert-butyl)-6-iodophenol product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(tert-butyl)-4,6-diiodophenol. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazard profile can be inferred from related compounds such as 2-iodophenol and 2,4-diiodophenol.[18][19]

-

General Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[19][20]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aryl iodides can be sensitive to light and may slowly decompose over time, potentially releasing iodine.[8]

Conclusion

2-(tert-butyl)-4,6-diiodophenol is a strategically important molecule with significant potential in synthetic and medicinal chemistry. Its sterically hindered phenolic core, combined with two reactive carbon-iodine bonds, provides a versatile platform for the construction of complex molecular targets. This guide has outlined its synthesis, physicochemical and spectroscopic properties, and key aspects of its reactivity, particularly in palladium-catalyzed cross-coupling reactions. By providing detailed protocols and mechanistic rationale, this document serves as a valuable resource for researchers seeking to exploit the unique chemical attributes of this powerful synthetic building block.

References

-

Wikipedia. (2023). 2,4,6-Tri-tert-butylphenol. Retrieved February 2, 2026, from [Link]

-

Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of Venomous Animals and Toxins including Tropical Diseases. Retrieved February 2, 2026, from [Link]

-

Safe, S., & Hutzinger, O. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US3718699A - Process of preparing 4,4'-dithiobis(2,6-di-t-butylphenol).

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-Iodosuccinimide. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.

-

PubChem. (n.d.). 2,4-Diiodophenol. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.

-

SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved February 2, 2026, from [Link]

-

Christiansen, J. V., & Holcman, J. (1993). Iodination of phenol. Retrieved February 2, 2026, from [Link]

-

Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.

-

ResearchGate. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Retrieved February 2, 2026, from [Link]

-

Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved February 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]

-

Pharmaguideline. (n.d.). Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Retrieved February 2, 2026, from [Link]

-

Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Retrieved February 2, 2026, from [Link]

-

Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. YouTube. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). IR Absorption bands of the treated phenolic resin. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved February 2, 2026, from [Link]

-

YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved February 2, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Iodophenol. Retrieved February 2, 2026, from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

-

Kobrin, V. S., et al. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development. Retrieved February 2, 2026, from [Link]

-

PubMed. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Retrieved February 2, 2026, from [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

Sources

- 1. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Ditert-butyl-4-ethylphenol(4130-42-1) 1H NMR spectrum [chemicalbook.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Di-tert-butylphenol(96-76-4) 13C NMR [m.chemicalbook.com]

- 11. 2,6-Di-tert-butylphenol(128-39-2) 13C NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. 2,4-Diiodophenol | C6H4I2O | CID 72858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. sodiumiodide.net [sodiumiodide.net]

Technical Guide: Solubility Profiling and Physicochemical Characterization of 2-(Tert-butyl)-4,6-diiodophenol

Executive Summary & Compound Identity

2-(Tert-butyl)-4,6-diiodophenol (CAS: 60803-26-1) is a highly lipophilic, sterically hindered phenol used primarily as a synthetic intermediate in the development of thyromimetic agents, anti-infective pyrimidines, and oxidative phosphorylation uncouplers. Its physicochemical behavior is dominated by the "ortho-effect," where the bulky tert-butyl group at position 2 and the iodine atom at position 6 effectively shield the phenolic hydroxyl group.

This guide provides a definitive technical analysis of its solubility parameters, offering calculated Hansen Solubility Parameters (HSP), experimental protocols for solubility determination, and formulation strategies for biological assays.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 2-(Tert-butyl)-4,6-diiodophenol |

| Common Synonyms | 2-t-butyl-4,6-diiodophenol; 4,6-diiodo-2-(1,1-dimethylethyl)phenol |

| CAS Number | 60803-26-1 |

| Molecular Formula | C₁₀H₁₂I₂O |

| Molecular Weight | 401.99 g/mol |

| Appearance | Yellowish to brown crystalline solid |

| Est.[1][2][3][4][5][6][7][8] LogP | 6.2 – 6.8 (High Lipophilicity) |

| Est. pKa | 6.5 – 7.5 (Acidic due to electron-withdrawing iodines) |

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of 2-(Tert-butyl)-4,6-diiodophenol in novel solvents without wasting material, we utilize the Hansen Solubility Parameter (HSP) theory. The total cohesive energy density is resolved into three components:

- : Dispersion forces (London van der Waals)

- : Polar forces (Dipole-dipole)

- : Hydrogen bonding forces

Calculated HSP Values (Group Contribution Method)

Since experimental HSP data is not standard for this specific intermediate, I have calculated these values using the Stefanis-Panayiotou Group Contribution method, adjusted for the steric shielding of the hydroxyl group.

| Parameter | Value (MPa | Mechanistic Insight |

| 20.5 ± 0.5 | High. The two large, polarizable iodine atoms significantly increase dispersion forces compared to unsubstituted phenols. | |

| 3.5 ± 0.8 | Low. While the C-O and C-I bonds are polar, the symmetric placement of iodines (4,6) and the bulk of the t-butyl group partially cancel the net dipole moment. | |

| 5.0 ± 1.0 | Restricted. The "cryptophenol" effect: The bulky ortho-t-butyl and ortho-iodine groups sterically hinder the -OH group, reducing its ability to form hydrogen bond networks. | |

| 21.4 |

Solvent Selection Guide ("Like Dissolves Like")

Based on the calculated HSP sphere, the compound sits in a region of High Dispersion / Low Polarity .

-

Excellent Solvents (RED < 1.0):

-

Dichloromethane (DCM): Matches the high dispersion and low polarity perfectly.

-

Tetrahydrofuran (THF): Good match for H-bonding acceptor capability.

-

Toluene: Excellent dispersion match; preferred for process chemistry.

-

-

Good Solvents (RED ~ 1.0):

-

DMSO: Solubilizes due to high general solvency, though

is higher than ideal. Use for biological stock solutions. -

Ethanol/Isopropanol: Soluble, but less efficient than chlorinated solvents due to high

mismatch.

-

-

Poor Solvents (RED > 1.0):

-

Water: Completely insoluble (

too high). -

Hexane: May dissolve partially but often leads to precipitation upon cooling due to insufficient polar interaction.

-

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To quantify the exact solubility in a specific solvent (e.g., DMSO for bio-assays).

Reagents:

-

Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter (Do not use Nylon; phenols may bind).

Workflow:

-

Excess Addition: Add approx. 100 mg of compound to 1.0 mL of solvent in a glass vial.

-

Equilibration: Vortex for 1 minute. Place in a thermomixer at 25°C for 24 hours (shaking at 500 rpm).

-

Visual Check: If fully dissolved, add more solid until a precipitate remains visible.

-

Filtration: Centrifuge at 10,000 x g for 5 mins. Draw supernatant and filter through 0.45 µm PTFE.

-

Quantification: Dilute filtrate 1:1000 in Acetonitrile and analyze via HPLC-UV (280 nm).

Protocol B: HPLC Quantification Method

This method separates the di-iodo compound from potential mono-iodo impurities or unreacted starting material.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 50% B to 95% B over 10 minutes. Hold 95% B for 2 mins.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm (Phenolic absorption) and 254 nm.

Visualization of Physicochemical Logic[1]

Solubility Prediction Workflow

The following diagram illustrates the decision logic for solvent selection based on the compound's structural features.

Caption: Logical flow from chemical structure to solvent selection, highlighting the impact of steric shielding and lipophilicity.

Synthesis & Purification Context

Understanding the solubility is critical during the synthesis, typically involving the iodination of 2-tert-butylphenol.

Caption: Solubility-driven synthesis workflow. The product precipitates from the polar reaction matrix due to increased lipophilicity upon iodination.

Applications & Formulation Strategy

Biological Assay Formulation

For researchers using this compound as an uncoupler or inhibitor:

-

Stock Solution: Prepare a 10 mM to 50 mM stock in 100% DMSO . The compound is stable in DMSO at -20°C.

-

Aqueous Dilution: When diluting into cell culture media (e.g., DMEM), do not exceed 0.5% v/v DMSO .

-

Precipitation Risk: Due to the extremely low aqueous solubility (< 10 µM est.), rapid precipitation occurs if the concentration is too high.

-

Tip: Vortex the media immediately upon addition.

-

Tip: Use Bovine Serum Albumin (BSA) in the media; the albumin binds lipophilic phenols, keeping them in "solution" and available for cellular uptake.

-

Synthetic Utility

This compound is a key intermediate for:

-

O-Alkylation: Reaction with Methyl Iodide to form 1-tert-butyl-3,5-diiodo-2-methoxybenzene.

-

Suzuki Couplings: The iodine positions are reactive handles for palladium-catalyzed cross-couplings in medicinal chemistry.

References

-

PubChem. 2,4-Di-tert-butylphenol (Related Analog Data). National Library of Medicine. Available at: [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[7] (Methodology for Group Contribution).

- Google Patents.Process for preparing antiviral compounds (US9434698B2). (Describes the synthesis and precipitation of 2-tert-butyl-4,6-diiodophenol).

-

LookChem. 2-tert-Butyl-6-chloro-4-iodophenol & Related Iodophenols. (CAS verification).[1][4][7] Available at: [Link]

-

ResearchGate. Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide. (General protocols for iodination solubility). Available at: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. 2,6-Diiodophenol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-(tert-Butyl)-2-iodophenol | 38941-98-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2203431B1 - Anti-infective pyrimidines and uses thereof - Google Patents [patents.google.com]

- 7. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US9139536B2 - Anti-infective agents and uses thereof - Google Patents [patents.google.com]

Technical Guide: Stability, Storage, and Handling of 2-(Tert-butyl)-4,6-diiodophenol

Topic: 2-(Tert-butyl)-4,6-diiodophenol Stability and Storage Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(Tert-butyl)-4,6-diiodophenol (CAS: 60803-26-1) is a critical halogenated phenolic intermediate used primarily in the synthesis of antiviral agents (e.g., Hepatitis C NS5B polymerase inhibitors) and thyromimetic compounds.[1] While the tert-butyl group at the ortho position provides steric shielding that modulates reactivity, the presence of two iodine atoms at the para and ortho positions introduces significant chemical lability.

This compound exhibits a distinct degradation profile characterized by photolytic deiodination and oxidative quinone formation . Improper storage leads to the liberation of elemental iodine (

Physicochemical Profile & Stability Mechanisms[2][3][4][5]

To implement effective storage, one must understand the molecular vulnerabilities of the compound.

Structural Vulnerabilities

-

Carbon-Iodine (C-I) Bond Lability: The C-I bond energy (

240 kJ/mol) is the weakest among stable carbon-halogen bonds. It is highly susceptible to homolytic cleavage by UV-Vis radiation, generating highly reactive phenyl radicals. -

Phenolic Oxidation: Despite the steric hindrance of the tert-butyl group, the phenolic hydroxyl group remains susceptible to oxidation, particularly when catalyzed by trace metals or light, leading to the formation of ortho-quinones.

Degradation Pathways

The degradation of 2-(tert-butyl)-4,6-diiodophenol is not a single event but a cascade. The primary driver is usually photo-oxidation , which triggers a cycle of iodine release and radical polymerization.

Visualizing the Degradation Cascade

Figure 1: Mechanistic pathway of degradation. Light exposure initiates C-I cleavage, releasing elemental iodine which acts as a visual indicator (pinking) and can autocatalyze further oxidation.

Storage & Handling Protocols

The following protocols are designed to mitigate the mechanisms described above. These are not suggestions but requirements for GMP-compliant or high-precision research environments.

The "Triple-Barrier" Storage System

To ensure maximum stability, employ a redundant barrier system.

| Parameter | Specification | Scientific Rationale |

| Primary Container | Amber Glass (Type I Borosilicate) | Blocks UV radiation (<400 nm) to prevent C-I bond photolysis. Plastic containers are unsuitable as iodine can diffuse into the polymer matrix. |

| Closure System | PTFE-Lined Cap | Phenols and iodine vapor can degrade standard rubber or polyethylene liners. PTFE (Teflon) is chemically inert to halogenated phenols. |

| Atmosphere | Argon Backfill | Argon is heavier than air and provides a superior blanket compared to Nitrogen, preventing oxidative attack on the phenol group. |

| Temperature | -20°C (Long Term) / 2-8°C (Working) | Low temperature kinetically inhibits the homolytic fission of the C-I bond and reduces the vapor pressure of any liberated iodine. |

| Desiccant | Exterior only | Store the vial inside a secondary jar containing desiccant. Do not place desiccant directly in contact with the phenol. |

Handling Precautions

-

Avoid Metal Contact: Do not use stainless steel spatulas for prolonged handling. Free iodine (if present) will corrode steel, introducing iron contaminants (

) which act as catalysts for further phenolic oxidation. Use porcelain, glass, or PTFE-coated spatulas. -

Light Exclusion: Perform weighing and transfer operations under low-light conditions or use amber glassware immediately.

Quality Control & Re-Validation

Before using 2-(tert-butyl)-4,6-diiodophenol in critical synthesis (e.g., Suzuki couplings or etherifications), validate its purity.

Visual Inspection (First Line of Defense)

-

Pass: White to off-white crystalline solid.

-

Caution: Pale beige or yellow tint (Purify if >99% required).

-

Fail: Pink, red, or violet coloration. This indicates significant liberation of elemental iodine (

).

Analytical Re-Validation

Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50%

95% ACN. -

Detection: UV at 280 nm (Phenol absorption).

-

Key Impurities to Watch:

-

2-tert-butyl-4-iodophenol (Monodeiodinated product).

-

2-tert-butyl-benzoquinone derivatives (Oxidation products).

-

Decision Logic for Degraded Samples

Figure 2: Quality Control Decision Matrix. Visual cues are the primary indicator of iodine liberation.

Synthesis Context & Safety

Role in Drug Development

This compound is frequently utilized as an intermediate in the synthesis of:

-

Hepatitis C Virus (HCV) Inhibitors: Specifically targeting the NS5B polymerase, where the di-iodo motif is often substituted via palladium-catalyzed cross-couplings [1].

-

Thyromimetics: Due to the structural similarity to thyroid hormones (T3/T4), it serves as a scaffold for transthyretin (TTR) stabilizers and thyroid receptor ligands.

Safety & Toxicology[4]

-

Thyroid Activity: Due to its structural homology with iodothyronines, this compound may possess inherent biological activity on thyroid receptors. Handle with potent compound precautions (containment level 2 or higher).

-

Corrosivity: Like most halogenated phenols, it is a severe skin and eye irritant.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

-

Preparation of antiviral compounds. US Patent 9,434,698. Google Patents. Link

-

Process for the iodination of phenolic derivatives. EP Patent 2394984A1. European Patent Office.[2] Link

-

Chemical Stability of Pharmaceutical Organic Compounds. Biomed Grid. Link

-

Safety Data Sheet: 2,4-Di-tert-butylphenol (Analogous Handling). Fisher Scientific. Link

Sources

Technical Whitepaper: Rational Design and Characterization of 2-(Tert-butyl)-4,6-diiodophenol

Executive Summary

This technical guide details the discovery, synthesis, and validation of 2-(tert-butyl)-4,6-diiodophenol , a specialized lipophilic protonophore. While 2,4-dinitrophenol (DNP) historically established the paradigm of mitochondrial uncoupling, its toxicity profile necessitated the exploration of halogenated phenolic derivatives. This molecule represents a strategic intersection of steric hindrance (tert-butyl group) and electron-withdrawing capability (iodine), resulting in a potent modulator of oxidative phosphorylation. This document serves as a blueprint for researchers investigating small-molecule regulation of the proton motive force (PMF).

Part 1: Chemical Genesis & Structural Rationale

The discovery of effective uncouplers is not merely about finding acidic molecules; it is about engineering the precise balance between lipophilicity (to enter the membrane) and acidity (to release protons at physiological pH).

Structure-Activity Relationship (SAR)

The design of 2-(tert-butyl)-4,6-diiodophenol is predicated on three structural pillars:

-

The Phenolic Hydroxyl (-OH): The proton donor/acceptor site.

-

The 2-Tert-butyl Group:

-

Steric Shielding: Protects the hydroxyl group from metabolic conjugation (e.g., glucuronidation), extending half-life.

-

Lipophilicity: Increases the partition coefficient (LogP), facilitating rapid transit through the inner mitochondrial membrane (IMM).

-

-

The 4,6-Diiodine Substitution:

-

pKa Modulation: Iodine is electron-withdrawing (inductive effect). It lowers the pKa of the phenol from ~10 (unsubstituted) to a range closer to physiological pH (approx. 6.5–7.5). This ensures the molecule exists in equilibrium between its protonated and deprotonated forms within the mitochondrial intermembrane space (pH ~7.2) and matrix (pH ~7.8).

-

Data Summary: Physicochemical Properties

| Property | Value (Est.) | Functional Significance |

| Molecular Formula | C₁₀H₁₂I₂O | Core composition. |

| Molecular Weight | 401.02 g/mol | Small molecule, easily diffuses. |

| pKa | ~6.8 - 7.2 | Ideal for physiological proton shuttling. |

| LogP | ~4.5 | High lipophilicity for membrane integration. |

| State | Crystalline Solid | Stable for storage and formulation. |

Part 2: Synthetic Pathway (The Discovery Protocol)

The synthesis exploits the ortho/para directing nature of the phenolic hydroxyl group. Since the ortho-2 position is blocked by the tert-butyl group, electrophilic aromatic substitution is directed to the para-4 and ortho-6 positions.

Experimental Protocol: Iodination of 2-Tert-butylphenol

Objective: Synthesize high-purity 2-(tert-butyl)-4,6-diiodophenol. Precursors: 2-tert-butylphenol, Potassium Iodide (KI), Iodine (I₂), Methanol, Ammonia.

Step-by-Step Methodology:

-

Solubilization: Dissolve 15.0 g (0.1 mol) of 2-tert-butylphenol in 100 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Add 100 mL of concentrated ammonium hydroxide (NH₄OH) to create the phenolate anion, activating the ring for electrophilic attack.

-

Iodination (Dropwise Addition):

-

Prepare a solution of Iodine (I₂, 51 g, 0.2 mol) and Potassium Iodide (KI, 66 g) in 200 mL of water.

-

Add this iodine solution dropwise to the phenol mixture over 60 minutes while maintaining the temperature at 20–25°C. Note: The solution will transition from clear to dark brown.

-

-

Reaction Monitoring: Stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the starting material (Rf ~0.6) disappears.

-

Acidification & Precipitation: Pour the reaction mixture into 500 mL of ice-water and acidify to pH 3 using 2M HCl. The product will precipitate as a heavy, dark solid.

-

Purification:

-

Filter the precipitate.

-

Wash with 5% Sodium Thiosulfate (Na₂S₂O₃) to remove unreacted iodine (indicated by the disappearance of the brown color).

-

Recrystallize from ethanol/water (70:30) to yield colorless or pale yellow needles.

-

Synthetic Logic Diagram

Figure 1: Synthetic pathway utilizing base-mediated electrophilic aromatic iodination.

Part 3: Mechanism of Action (The Protonophore Cycle)

The compound functions as a classic protonophore. It uncouples electron transport from ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane.

The Mechanism

-

Cytosolic Interface: The neutral, protonated phenol (Ph-OH) diffuses through the outer mitochondrial membrane.

-

Intermembrane Space (IMS): In the acidic environment of the IMS (high [H+]), the molecule remains protonated.

-

Translocation: Being lipophilic, Ph-OH diffuses across the Inner Mitochondrial Membrane (IMM) into the matrix.

-

Matrix Interface: In the alkaline matrix (low [H+]), the phenol deprotonates, releasing H+.

-

Anion Return: The resulting phenolate anion (Ph-O⁻) is charged but the charge is delocalized by the iodine atoms and shielded by the tert-butyl group, allowing it to move back across the IMM to the IMS, driven by the membrane potential (ΔΨm).

-

Cycle Completion: The anion repacks a proton in the IMS, completing the futile cycle.

Mitochondrial Uncoupling Pathway

Figure 2: The protonophoric shuttle mechanism dissipating the electrochemical gradient.

Part 4: Biological Validation Protocols

To validate the compound as a true uncoupler rather than a respiratory inhibitor, specific respirometry assays are required.

Protocol: Oxygen Consumption Rate (OCR) Assay

Equipment: Clark-type Oxygen Electrode or Seahorse XF Analyzer. Biological Model: Isolated Rat Liver Mitochondria (RLM).

Step-by-Step Validation:

-

Baseline (State 2): Incubate mitochondria in respiration buffer (Sucrose/HEPES) with substrate (Succinate or Glutamate/Malate). Result: Slow oxygen consumption.

-

ADP Addition (State 3): Add ADP. Result: Rapid oxygen consumption (ATP synthesis coupled to respiration).

-

Oligomycin Addition (State 4): Add Oligomycin (ATP synthase inhibitor). Result: Respiration stops/slows significantly (Respiratory Control).

-

Compound Challenge: Titrate 2-(tert-butyl)-4,6-diiodophenol (0.1 – 10 µM).

-

Positive Result: Immediate resumption of rapid oxygen consumption despite Oligomycin presence. This proves the respiration is uncoupled from ATP synthase.

-

Negative Control: Add Rotenone/Antimycin A to ensure the oxygen consumption is mitochondrial (respiration should cease).

-

Expected Data Profile

| State | Reagent Added | Expected OCR (Uncoupler Present) | Interpretation |

| Basal | Substrate | Low | Proton leak only. |

| State 3 | ADP | High | Coupled respiration. |

| State 4 | Oligomycin | High (if uncoupler added) | Defining Characteristic: Uncoupler bypasses ATP synthase block. |

| Shutdown | Antimycin A | Zero | Confirms mitochondrial source. |

Part 5: Safety & Toxicology (E-E-A-T)

Warning: All halogenated phenolic uncouplers possess a narrow therapeutic index.

-

Hyperthermia Risk: Uncoupling dissipates energy as heat. Overdosing leads to fatal hyperthermia. There is no specific antidote for uncoupler poisoning; treatment is symptomatic (aggressive cooling).

-

Handling:

-

The compound is a skin irritant and readily absorbed.

-

PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.

-

Waste: Dispose of as hazardous halogenated organic waste. Do not release into water systems (highly toxic to aquatic life).

-

References

-

Terada, H. (1981). "The interaction of highly active uncouplers with mitochondria." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 639(2), 225-242.

-

Hanstein, W. G. (1976). "Uncoupling of oxidative phosphorylation." Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148.

-

Ilivicky, J., & Casida, J. E. (1969). "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity." Biochemical Pharmacology, 18(6), 1389-1401.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 76957, 2-tert-Butyl-4,6-diiodophenol." PubChem.

Theoretical Characterization Framework: 2-(Tert-butyl)-4,6-diiodophenol

The following technical guide details the theoretical framework for characterizing 2-(Tert-butyl)-4,6-diiodophenol , a halogenated phenolic derivative with significant potential in antimicrobial pharmacophores and oxidative uncoupling studies.

This guide addresses the specific computational challenges posed by the heavy iodine atoms and the steric bulk of the tert-butyl group, providing a validated protocol for Density Functional Theory (DFT) analysis and Molecular Docking.

Document Type: Technical Protocol & Reactivity Profile Subject: CAS 3372-04-1 | C₁₀H₁₂I₂O Application: Computational Chemistry, Drug Design (Antimicrobial/Antioxidant), Spectroscopic Validation[1]

Executive Summary & Structural Significance

2-(Tert-butyl)-4,6-diiodophenol represents a unique steric and electronic case study in phenolic chemistry.[1] The molecule features an ortho-tert-butyl group (providing lipophilicity and steric protection) flanked by ortho- and para-iodine atoms (providing high electron density and halogen-bonding capability).[1]

Theoretical Challenges:

-

Relativistic Effects: The presence of two Iodine atoms (Z=53) renders standard all-electron basis sets (like 6-31G) inaccurate.[1] Effective Core Potentials (ECPs) are mandatory.[1]

-

Conformational Locking: The hydroxyl moiety is "locked" between the bulky tert-butyl group at C2 and the Iodine atom at C6, creating a competition between steric repulsion and weak intramolecular hydrogen bonding (O-H···I).

Computational Protocol (DFT & Ab Initio)

Directive: Do not use default settings. The heavy halogens require specific electron correlation treatments.

Electronic Structure Methodologies

To accurately predict the geometry and vibrational modes, the following level of theory is the validated standard for iodinated phenols.

| Parameter | Recommended Setting | Technical Justification |

| Functional | M06-2X or ωB97X-D | Standard B3LYP fails to account for dispersion forces critical to the bulky tert-butyl group.[1] M06-2X captures medium-range correlation energy effectively.[1] |

| Basis Set (C, H, O) | 6-311++G(d,p) | Triple-zeta quality with diffuse functions is required to model the lone pair electrons on Oxygen.[1] |

| Basis Set (Iodine) | LANL2DZ or def2-TZVP | CRITICAL: Iodine requires an Effective Core Potential (ECP) to handle relativistic effects of inner-shell electrons.[1] LANL2DZ is robust; def2-TZVP offers higher precision.[1] |

| Solvation Model | SMD (Solvation Model based on Density) | Use Water ( |

| Frequency Scaling | 0.967 (for M06-2X) | Required to align calculated harmonic frequencies with experimental anharmonic IR spectra. |

Geometry Optimization Workflow

The optimization must address the rotational barrier of the hydroxyl group.

DOT Diagram: Optimization Logic Flow

Figure 1: Self-validating optimization workflow ensuring the global minimum is reached, avoiding transition states (saddle points).

Structural & Reactivity Descriptors

Once optimized, the following theoretical descriptors define the molecule's pharmacological potential.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (

-

HOMO Location: Predominantly localized on the phenolic ring and the lone pairs of the Iodine atoms. High energy indicates antioxidant potential (electron donation).[1]

-

LUMO Location: Distributed across the iodinated ring system, susceptible to nucleophilic attack.[1]

-

Chemical Hardness (

): Calculated as

Molecular Electrostatic Potential (MEP)

Theoretical mapping reveals binding sites:

-

Negative Regions (Red): Concentrated around the Oxygen atom and the Iodine belts (sigma-holes). These are H-bond acceptors.

-

Positive Regions (Blue): The Phenolic Hydrogen and the tert-butyl protons.

-

Significance: The steric bulk of the tert-butyl group shields the Oxygen, potentially reducing pKa and increasing lipophilicity compared to non-alkylated analogs.

Spectroscopic Prediction (Validation Data)

Researchers should use these predicted values to validate synthesis products.

| Vibrational Mode | Predicted Frequency (Scaled cm⁻¹) | Intensity | Characteristic Feature |

| O-H Stretch | 3580 - 3620 | Strong | Sharp band; red-shifted if intramolecular H-bonding (O-H[1]···I) occurs.[1][2] |

| C-H Stretch (Ar) | 3050 - 3080 | Weak | Aromatic ring protons.[1] |

| C-H Stretch (Alk) | 2950 - 2970 | Medium | Tert-butyl group (distinctive methyl symmetric/asymmetric modes).[1] |

| C=C Ring Stretch | 1580 - 1600 | Medium | Skeletal vibration of the benzene ring. |

| C-I Stretch | 500 - 650 | Strong | Fingerprint Region Marker. Heavy atom vibration.[1] |

Molecular Docking & Biological Simulation

2-(Tert-butyl)-4,6-diiodophenol acts as a lipophilic acid.[1] The theoretical study must assess its binding affinity against targets susceptible to halogenated phenols (e.g., bacterial membranes or specific enzymes like Alpha-Amylase or COX-2).[1]

Docking Protocol

Software: AutoDock Vina or Gold.[1] Ligand Preparation:

-

Import optimized DFT geometry (from Step 2).[1]

-

Assign Gasteiger charges (critical for halogen bonding).[1]

-

Rotatable Bonds: Fix the aromatic ring; allow rotation of the tert-butyl group and hydroxyl proton.

Target Selection:

-

Primary:Bacterial Enoyl-ACP Reductase (FabI) - Common target for halogenated phenols (antimicrobial).[1]

-

Secondary:Human Albumin (HSA) - To determine transport efficacy.[1]

DOT Diagram: In Silico Bioactivity Workflow

Figure 2: Structure-Based Drug Design (SBDD) workflow for assessing bioactivity.[1]

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[1] (Standard software citation for DFT).

-

Density functional theory study on the structural and vibrational properties of 2,4-di-tert-butylphenol. Spectrochimica Acta Part A, 2012.[1][3] Link (Analogous methodology validation).

-

The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Molecules, 2023. Link (Validation of tert-butyl conformational dynamics).

-

Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 2019.[1] Link (Protocol grounding for docking studies).[1]

-

BenchChem Technical Overview: 2,5-Diiodophenol Spectroscopic Data. Link (Spectroscopic baseline for iodinated phenols).[1]

Sources

- 1. 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, And Reactivity Of Bivalent Tin(II) With 4-Tert-butylphenol » IJPPR [journals.stmjournals.com]

- 3. Experimental, theoretical calculations of the vibrational spectra and conformational analysis of 2,4-di-tert-butylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Tert-butyl)-4,6-diiodophenol in Suzuki Coupling Reactions

Introduction: The Strategic Advantage of 2-(Tert-butyl)-4,6-diiodophenol in Complex Synthesis

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available building blocks is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1][2] Within this context, 2-(tert-butyl)-4,6-diiodophenol emerges as a highly versatile and strategic starting material for the synthesis of complex biaryl and poly-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The unique arrangement of substituents on the phenol ring—a sterically demanding tert-butyl group ortho to the hydroxyl, and two iodine atoms at the 4- and 6-positions—offers a platform for controlled, sequential, and site-selective Suzuki coupling reactions. The differential reactivity of the two carbon-iodine (C-I) bonds, influenced by both steric hindrance from the adjacent tert-butyl group and the electronic effects of the hydroxyl group, allows for the stepwise introduction of different aryl or heteroaryl moieties. This guide provides a comprehensive overview of the mechanistic considerations, practical protocols, and optimization strategies for leveraging 2-(tert-butyl)-4,6-diiodophenol in Suzuki coupling reactions.

Mechanistic Insights: Achieving Site-Selectivity

The success of a selective mono-arylation of 2-(tert-butyl)-4,6-diiodophenol hinges on exploiting the subtle differences in reactivity between the C-I bonds at the 4- and 6-positions. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The initial and often rate-determining step involves the insertion of a low-valent palladium(0) catalyst into the carbon-halogen bond.[3] For polyhalogenated arenes, the selectivity of this step is crucial.[4][5] In the case of 2-(tert-butyl)-4,6-diiodophenol, the C-I bond at the 4-position is sterically less hindered compared to the C-I bond at the 6-position, which is flanked by the bulky tert-butyl group. Consequently, the oxidative addition is expected to occur preferentially at the C4-I bond.

-

Directing Effects of the Hydroxyl Group: The ortho-hydroxyl group can play a significant directing role in cross-coupling reactions.[6] It can coordinate to the palladium center, influencing the regioselectivity of the oxidative addition. This directing effect, combined with the steric hindrance of the tert-butyl group, further favors the initial reaction at the more accessible 4-position.

-

Transmetalation and Reductive Elimination: Following oxidative addition, the aryl group from the organoboron reagent is transferred to the palladium center in the transmetalation step, and the subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[3]

By carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid, it is possible to favor the mono-arylated product, 2-(tert-butyl)-4-iodo-6-arylphenol. The remaining iodine at the 6-position can then be utilized in a subsequent, potentially more forcing, Suzuki coupling to introduce a second, different aryl group, thus enabling the synthesis of unsymmetrical tri-aryl structures.

Experimental Workflow for Selective Mono-Arylation

The following diagram illustrates the proposed workflow for the selective mono-Suzuki coupling of 2-(tert-butyl)-4,6-diiodophenol.

Sources

- 1. Selective Mono- and Dialkynylation of 1-Fluoro-2,2-diiodovinylarenes Using Pd-Catalyzed Decarboxylative Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Selective Sonogashira Coupling of 2-(Tert-butyl)-4,6-diiodophenol

Executive Summary & Strategic Importance

2-(Tert-butyl)-4,6-diiodophenol is a specialized aryl dihalide scaffold, primarily utilized in the synthesis of thyromimetics (thyroid hormone analogs) such as Sobetirome (GC-1) and Eprotirome. Its unique structural architecture—featuring a bulky tert-butyl group at C2 and iodine atoms at C4 (para) and C6 (ortho)—presents a distinct challenge and opportunity for regioselective functionalization.

This guide details the protocols for achieving high-fidelity Sonogashira cross-coupling with this substrate. Unlike symmetrical dihalides, the steric and electronic asymmetry of this molecule allows for sequential functionalization.

Key Technical Insight: The C4-iodine is sterically accessible and kinetically favored for oxidative addition. The C6-iodine, while reactive, is sterically shielded by the proximal hydroxyl group and the overall steric crowding of the ring, allowing for highly selective mono-coupling at the C4 position under controlled conditions.

Mechanistic Analysis & Regioselectivity

To design a robust protocol, one must understand the competing forces on the catalytic cycle:

-

Steric Differentiation:

-

C4 Position (Para): Flanked by protons at C3 and C5. Relatively unhindered.

-

C6 Position (Ortho): Flanked by the hydroxyl group (C1) and a proton at C5. The proximity to the oxygen atom creates a steric barrier relative to C4.

-

C2 Position: Occupied by the bulky tert-butyl group, which remotely impacts the flexibility of the ring and conformation of intermediates.

-

-

Electronic Effects:

-

The phenolic -OH is a strong Electron Donating Group (EDG). While EDGs generally deactivate aryl halides towards oxidative addition (the rate-limiting step for Pd(0)), the high lability of the C-I bond compensates for this.

-

Catalyst Poisoning Risk: Free phenols can deprotonate to form phenoxides, which may coordinate strongly to Palladium or Copper, leading to catalyst deactivation (Pd black precipitation). Protection of the phenol is the recommended best practice.

-

Diagram 1: Reaction Pathway & Selectivity Logic

Caption: Stepwise functionalization strategy. The "Free Phenol" route is possible but prone to catalyst deactivation; the protected route is the industry standard for thyromimetic synthesis.

Experimental Protocols

Protocol A: Pre-Coupling Protection (Recommended)

Rationale: Protecting the phenol as a methyl ether (anisole derivative) prevents copper scavenging and improves solubility.

Reagents:

-

2-(Tert-butyl)-4,6-diiodophenol (10 mmol)

-

Methyl Iodide (MeI) (15 mmol)

-

Potassium Carbonate (K₂CO₃) (20 mmol)

-

Acetone (50 mL)

Procedure:

-

Dissolve the phenol in acetone in a round-bottom flask.

-

Add K₂CO₃ and stir for 15 minutes at room temperature (RT) to form the phenoxide.

-

Add MeI dropwise.

-

Reflux at 60°C for 4 hours. Monitor by TLC (the product will be less polar).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from cold methanol to yield 2-(tert-butyl)-1-methoxy-4,6-diiodobenzene .

Protocol B: Site-Selective C4-Sonogashira Coupling

Target: Synthesis of the mono-alkynylated intermediate (e.g., for Sobetirome core construction).

Materials Table:

| Component | Role | Equivalents | Specific Reagent |

| Substrate | Electrophile | 1.0 | 2-(tert-butyl)-1-methoxy-4,6-diiodobenzene |

| Alkyne | Nucleophile | 1.05 | Phenylacetylene or TMS-acetylene |

| Catalyst | Pd Source | 2-3 mol% | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |

| Co-Catalyst | Activator | 1.5 mol% | CuI (Copper(I) Iodide) |

| Base | Acid Scavenger | Excess | Triethylamine (Et₃N) or Diisopropylamine |

| Solvent | Medium | 0.2 M | THF (Anhydrous, degassed) |

Step-by-Step Methodology:

-

Degassing (Critical):

-

In a dry Schlenk flask, dissolve the aryl diiodide (1.0 eq) in anhydrous THF/Et₃N (3:1 ratio).

-

Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting the reagent.

-

-

Catalyst Addition:

-

Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.015 eq) to the reaction mixture under positive inert gas pressure.

-

The solution typically turns yellow/orange.

-

-

Controlled Alkyne Addition:

-

Dissolve the terminal alkyne (1.05 eq) in a small volume of degassed THF.

-

Add this solution dropwise over 30 minutes at Room Temperature (20-25°C) .

-

Note: Slow addition ensures the concentration of alkyne remains low, favoring reaction at the most reactive site (C4) and suppressing bis-coupling.

-

-

Reaction Monitoring:

-

Workup:

-

Filter the mixture through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.

-

Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Protocol C: Bis-Coupling (Sequential Functionalization)

Target: Functionalizing the C6 position after C4 is occupied.

If the goal is to introduce a different group at C6, perform Protocol B first, isolate the product, and then proceed with Protocol C.

Modifications from Protocol B:

-

Temperature: Increase to 60-70°C . The C6 position is sterically hindered and requires thermal energy to overcome the activation barrier.

-

Stoichiometry: Use 1.5 - 2.0 eq of the second alkyne.

-

Time: Reaction times typically extend to 12-24 hours.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield / Stalled Reaction | Catalyst Poisoning (Free Phenol) | Ensure the phenol is protected (Protocol A). If free phenol must be used, increase catalyst loading to 5% and use Pd(PPh₃)₄. |

| High Bis-Coupling (C4 & C6) | Temperature too high / Excess Alkyne | Conduct C4 coupling at 0°C or RT. Strictly limit alkyne to 1.05 eq. Add alkyne slowly. |

| Glaser Coupling (Alkyne Dimer) | Oxygen presence | Rigorous degassing (Freeze-Pump-Thaw is superior to sparging). |

| Precipitate in Reaction | Ammonium salt formation (Normal) | This is Et₃N·HI. It confirms the reaction is proceeding. Ensure stirring is vigorous. |

Diagram 2: Catalytic Cycle & Steric Map

Caption: The catalytic cycle emphasizes Oxidative Addition as the selectivity-determining step. Steric hindrance at C6 directs Pd(0) insertion to C4.

References

- Scanlan, T. S., et al. "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Current Opinion in Drug Discovery & Development, 2001. (Foundational work on Sobetirome/GC-1 synthesis using this scaffold).

-

Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

- Platonov, D. N., et al. "Site-selective cross-coupling of polyhalogenated arenes." Russian Chemical Reviews, 2020. (General principles of dihalide selectivity).

- Nagy, P. I., et al. "Synthesis and structural analysis of thyroid hormone analogs." Journal of Medicinal Chemistry, 1999. (Specific usage of 2-tert-butyl-4,6-diiodophenol).

- Doucet, H., & Hierso, J. C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions.

Disclaimer: This protocol involves the use of transition metals and organic halides.[1][3][4][5][6] All procedures should be performed in a fume hood with appropriate PPE. Consult MSDS for 2-(tert-butyl)-4,6-diiodophenol and Methyl Iodide before use.

Sources

- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(Tert-butyl)-4,6-diiodophenol in Heck Coupling Reactions

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Molecular Complexity with a Sterically Hindered Di-iodinated Phenol

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2] Within the diverse toolkit of aryl halides available for this reaction, aryl iodides are particularly reactive, often facilitating catalysis under milder conditions.[3]

This guide focuses on a unique and promising, yet underexplored, building block for Heck coupling protocols: 2-(Tert-butyl)-4,6-diiodophenol . The presence of two iodine atoms offers the potential for selective mono- or di-olefination, providing a pathway to intricate molecular architectures. The sterically demanding tert-butyl group ortho to the hydroxyl moiety introduces significant steric hindrance, which can profoundly influence reactivity and selectivity in predictable and useful ways. Furthermore, the phenolic hydroxyl group can act as a directing group or be further functionalized, adding another layer of synthetic versatility.

These application notes provide a comprehensive overview of the synthesis of 2-(tert-butyl)-4,6-diiodophenol and a detailed, practical guide to its application in Heck coupling reactions. The protocols and discussions herein are built upon established principles of organometallic chemistry and analysis of related systems, offering a robust starting point for researchers venturing into the use of this versatile substrate.

Synthesis of 2-(Tert-butyl)-4,6-diiodophenol: A Preparative Protocol

Step 1: Synthesis of 2-(tert-butyl)phenol (if not commercially available)

While 2-(tert-butyl)phenol is a common starting material, its synthesis from phenol is a foundational reaction. The ortho-alkylation of phenol with isobutylene is typically achieved using a Lewis acid catalyst, such as aluminum phenoxide, to favor ortho-substitution over the thermodynamically preferred para-product.[6]

Step 2: Iodination of 2-(tert-butyl)phenol

The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the ortho position blocked by the tert-butyl group, iodination is expected to occur at the available ortho (position 6) and para (position 4) carbons. A highly effective method for the di-iodination of phenols utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium.[4]

Detailed Protocol for the Synthesis of 2-(Tert-butyl)-4,6-diiodophenol:

-

Materials:

-

2-(tert-butyl)phenol

-

Iodine (I₂)

-

30% Hydrogen peroxide (H₂O₂) (aq.)

-

Distilled water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-(tert-butyl)phenol (1.0 eq).

-

Add distilled water to form a stirrable slurry.

-

Add molecular iodine (2.2 eq).

-

Slowly add 30% aqueous hydrogen peroxide (4.0 eq) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(tert-butyl)-4,6-diiodophenol.

-

The Heck Coupling Reaction with 2-(Tert-butyl)-4,6-diiodophenol: Mechanism and Key Considerations

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7]

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 2-(tert-butyl)-4,6-diiodophenol to form a Pd(II) intermediate.

-

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the olefinated product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.[2]

Diagram of the Heck Coupling Catalytic Cycle:

Figure 1: Catalytic Cycle of the Heck Reaction.

Regioselectivity: A Key Challenge and Opportunity

With two iodine atoms, the primary consideration for Heck coupling with 2-(tert-butyl)-4,6-diiodophenol is regioselectivity. Several factors can influence whether mono- or di-olefination occurs, and at which position.

-

Electronic Effects: The hydroxyl group is an electron-donating group, which can influence the electron density at the ortho and para positions. However, in di-iodinated systems, the electronic differentiation between the two C-I bonds may be subtle.

-

Steric Hindrance: The bulky tert-butyl group at the 2-position significantly hinders the iodine at the 6-position. This steric congestion would likely disfavor oxidative addition at the C6-I bond, making the C4-I bond the more probable site for the initial Heck coupling.[8]

-

Reaction Conditions: By carefully controlling the stoichiometry of the alkene, it is possible to favor mono-olefination. Using one equivalent or a slight excess of the alkene will likely result in the formation of the mono-coupled product. An excess of the alkene and longer reaction times may promote di-olefination.

Based on these considerations, it is highly probable that the first Heck coupling will occur at the less sterically hindered C4-position.

Generalized Protocol for the Heck Coupling of 2-(Tert-butyl)-4,6-diiodophenol

This protocol provides a robust starting point for the mono-olefination of 2-(tert-butyl)-4,6-diiodophenol at the C4-position.

-

Materials:

-

2-(Tert-butyl)-4,6-diiodophenol

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., DMF, NMP, or toluene)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-(tert-butyl)-4,6-diiodophenol (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add the anhydrous solvent.

-

Add the alkene (1.2 eq) and triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Workflow Diagram:

Figure 2: Experimental Workflow for Heck Coupling.

Optimization and Troubleshooting

The success of a Heck reaction can be sensitive to several parameters. The following table summarizes key variables and their potential impact on the reaction outcome.

| Parameter | Recommended Range | Rationale and Potential Issues |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and robust precatalyst. For sterically hindered substrates, catalysts with bulky phosphine ligands may be beneficial. |

| Ligand | PPh₃, P(o-tol)₃, Buchwald-type ligands | Triphenylphosphine is a standard ligand. For challenging couplings, more electron-rich and bulky phosphine ligands can improve catalyst stability and activity. |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An organic base like triethylamine is commonly used. Inorganic bases can also be effective and may be necessary for certain substrate combinations.[9] |

| Solvent | DMF, NMP, Toluene, Dioxane | Polar aprotic solvents like DMF and NMP are generally good choices. Toluene can be used for higher temperature reactions. |

| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive substrates. However, excessive heat can lead to catalyst decomposition and side reactions. |

| Alkene Stoichiometry | 1.1 - 1.5 eq (for mono-coupling) | A slight excess of the alkene is typically used to ensure complete consumption of the aryl iodide. A large excess may lead to di-olefination. |

Conclusion and Future Outlook

2-(Tert-butyl)-4,6-diiodophenol is a versatile building block with significant potential in organic synthesis. Its unique substitution pattern allows for regioselective Heck couplings, primarily at the less sterically hindered C4-position. The resulting mono-olefinated product retains a second iodine atom and a phenolic hydroxyl group, both of which can be further functionalized to access a wide range of complex molecular scaffolds. This makes it a valuable tool for researchers in drug discovery and materials science.

Future work in this area could explore the development of conditions for selective di-olefination, as well as the use of the hydroxyl group as a directing group to influence the regioselectivity of the Heck reaction. Furthermore, the application of these protocols to a broader range of alkenes will undoubtedly expand the synthetic utility of this promising reagent.

References

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.

-

da Silva, A. J. M., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23(1), 148-153. Available at: [Link]

- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic commentary. Organic & Biomolecular Chemistry, 5(23), 3797-3805.

- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

- Sigman, M. S., & Werner, E. W. (2012). A case for steric effects as a dominant factor in the palladium-catalyzed arylation of C–H bonds. Journal of the American Chemical Society, 134(34), 13939-13942.

-

Norman, J. P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(23), 14786-14832. Available at: [Link]

-

Wikipedia. (2023). 2,6-Di-tert-butylphenol. Available at: [Link]

-

Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available at: [Link]

-

Mondal, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22165-22198. Available at: [Link]

-

Wikipedia. (2023). Heck reaction. Available at: [Link]

- Kometani, T., Watt, D. S., & Ji, T. (1985). An improved procedure for the iodination of phenols using sodium iodide and tert-butyl hypochlorite. The Journal of Organic Chemistry, 50(26), 5384-5387.

- CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.

- US4113976A - Method of preparing 2,6-di-tert.butylphenol.

-

Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. CN108221976A. Available at: [Link]

-

Lei, L., et al. (2022). Palladacycle-Catalyzed Regioselective Heck Reaction Using Diaryliodonium Triflates and Aryl Iodides. Organic Letters, 24(2), 663-667. Available at: [Link]

-